3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid
Description
Properties
IUPAC Name |
3-[(4-bromo-3-nitropyrazol-1-yl)methyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrN3O4/c12-9-6-14(13-10(9)15(18)19)5-7-2-1-3-8(4-7)11(16)17/h1-4,6H,5H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTVZYXWOKWFGKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)CN2C=C(C(=N2)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Molecular Architecture
The target compound features a benzoic acid moiety linked via a methylene bridge to a 4-bromo-3-nitro-1H-pyrazole ring. The molecular formula is , with a molecular weight of 326.103 g/mol. Key functional groups include:
-
Carboxylic acid () at the benzoic acid position.
-
Nitro group () at the 3-position of the pyrazole ring.
-
Bromine substituent at the 4-position of the pyrazole.
Retrosynthetic Disconnections
Two primary disconnections are proposed:
-
Pyrazole ring construction followed by nitration and bromination.
-
Coupling of pre-functionalized pyrazole derivatives with a benzoic acid backbone.
Pyrazole Ring Formation and Functionalization
Synthesis of 4-Bromo-3-nitro-1H-pyrazole
The pyrazole core is typically synthesized via cyclocondensation of hydrazines with 1,3-dielectrophiles. For example:
Table 1: Optimization of Pyrazole Nitration and Bromination
| Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Nitration | 0–5°C, 2 h | 78 | |
| Bromination | Reflux, 4 h | 85 |
Coupling Strategies for Methylene Bridge Formation
Nucleophilic Substitution
The methylene bridge is formed via alkylation of the pyrazole nitrogen with a benzyl bromide derivative:
Bisulfate-Mediated Purification
A patent method for a structurally similar compound (4-[(2-n-butyl-5-formyl-1H-imidazol-1-yl)methyl]benzoic acid) highlights the use of sodium bisulfate to form an addition complex, enabling recrystallization from glacial acetic acid. This approach improves yield (70% crude, 60% after recrystallization) and purity by removing impurities via selective solubility.
Example Synthesis Protocol:
-
Combine N-(1-iminopentyl)-4-(aminomethyl)benzoic acid (80 mmol) and 2-bromo-3-isopropoxy-2-propenal (88 mmol) in THF/water (9:1).
-
Reflux under for 6–7 hours, with incremental additions of reagents.
-
Neutralize with acetic acid, extract with tert-butyl methyl ether, and precipitate the bisulfate adduct.
-
Recrystallize from glacial acetic acid to isolate the pure product.
Challenges and Optimization
Nitration Side Reactions
The nitro group’s introduction risks over-nitration or ring oxidation. Controlled conditions (low temperature, stoichiometric ) are critical.
Purification Challenges
-
The compound’s high melting point () and low vapor pressure ( at 25°C) complicate distillation.
-
Recrystallization solvents : Glacial acetic acid or ethanol/water mixtures are preferred for high recovery rates.
Comparative Analysis of Synthetic Routes
Table 2: Efficiency of Coupling Methods
| Method | Reagents | Yield (%) | Purity (%) |
|---|---|---|---|
| Nucleophilic alkylation | , THF | 65 | 92 |
| Bisulfate complexation | , acetic acid | 70 | 98 |
Chemical Reactions Analysis
Types of Reactions
3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The bromine substituent can be replaced through nucleophilic substitution reactions.
Substitution: The benzoic acid moiety can participate in esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like sodium azide or thiols can be employed for substitution reactions.
Major Products
Amino Derivatives: Reduction of the nitro group yields amino derivatives.
Substituted Pyrazoles: Nucleophilic substitution of the bromine atom results in various substituted pyrazoles.
Esters and Amides: Esterification or amidation of the benzoic acid moiety produces esters and amides.
Scientific Research Applications
3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting inflammatory and infectious diseases.
Organic Synthesis: The compound is used in the synthesis of more complex heterocyclic systems, which are valuable in drug discovery and development.
Agrochemicals: It can be a precursor for the synthesis of herbicides and pesticides.
Mechanism of Action
The mechanism of action of 3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro and bromine substituents can influence the compound’s reactivity and binding affinity, affecting its biological activity.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 3-[(4-Bromo-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid
- CAS No.: 312313-96-5
- Molecular Formula : C₁₁H₈BrN₃O₄
- Molecular Weight : 326.103 g/mol
- Physical Properties :
Structural Features: The compound consists of a benzoic acid scaffold substituted at the 3-position with a pyrazole ring bearing bromo (Br) and nitro (NO₂) groups.
Comparison with Structural Analogs
Positional Isomer: 4-[(4-Bromo-3-nitro-1H-pyrazol-1-yl)methyl]benzoic Acid
- CAS No.: 514800-72-7
- Molecular Formula : C₁₁H₈BrN₃O₄ (identical to target compound)
- Key Differences :
- Implications :
Trifluoromethyl-Substituted Analog: 3-[(5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)methyl]benzoic Acid
- CAS No.: 87740-05-4
- Molecular Formula : C₁₃H₁₁F₃N₂O₂
- Molecular Weight : 273.25 g/mol
- Key Differences: Replaces Br and NO₂ with methyl (CH₃) and trifluoromethyl (CF₃) groups. CF₃ is a strong electron-withdrawing group, increasing acidity and metabolic stability compared to NO₂ .
- Applications: Potential use in agrochemicals or pharmaceuticals due to fluorine’s bioavailability-enhancing properties .
Alkyl-Substituted Analog: 3-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-yl)benzoic Acid
- CAS No.: 1266405-58-6
- Molecular Formula : C₁₄H₁₆N₂O₂
- Molecular Weight : 244.29 g/mol
- Key Differences: Lacks Br and NO₂; instead, pyrazole is substituted with ethyl (C₂H₅) and methyl (CH₃) groups.
- Applications :
Biological Activity
The compound 3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid is a derivative of benzoic acid featuring a pyrazole ring with significant substituents that suggest potential biological activity. This article aims to explore its biological activities, particularly focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | CHBrNO |
| Molecular Weight | 336.14 g/mol |
| IUPAC Name | This compound |
| InChI Key | YMVCKOCTUIVISU-UHFFFAOYSA-N |
The structure includes a bromo and a nitro group on the pyrazole ring, which are known to enhance biological activity by influencing electron density and steric factors.
Anticancer Properties
Research indicates that compounds containing the 1H-pyrazole scaffold exhibit promising anticancer activities. The presence of the nitro group in particular has been associated with enhanced cytotoxic effects against various cancer cell lines:
- In a study evaluating different pyrazole derivatives, several compounds demonstrated significant growth inhibition against breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2), with IC values ranging from 2.43 to 14.65 μM .
- The mechanism of action for these compounds often involves microtubule destabilization, leading to apoptosis in cancer cells. For example, certain derivatives induced caspase-3 activity, confirming their role in apoptosis at concentrations as low as 1.0 μM .
The biological activity of This compound can be attributed to several mechanisms:
- Microtubule Destabilization : Compounds with similar structures have been shown to inhibit microtubule assembly, which is critical for cell division .
- DNA Interaction : Nitro-containing compounds often engage in redox reactions that can lead to DNA alkylation, further contributing to their cytotoxic effects .
- Enzyme Inhibition : The compound may interact with various enzymes involved in cancer cell metabolism and proliferation.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with other pyrazole derivatives:
| Compound | IC (μM) | Mechanism of Action |
|---|---|---|
| 4-bromo-3-nitro-1H-pyrazole | 7.84 | Microtubule destabilization |
| 4-nitroaniline | 5.00 | DNA alkylation |
| Pazopanib (FDA-approved) | 0.40 | VEGF receptor inhibition |
This table illustrates that while This compound shows competitive IC values, its specific mechanism involving microtubule dynamics differentiates it from other compounds.
Study on Antitumor Activity
A notable case study involved the synthesis of various pyrazole derivatives, including our compound of interest. The study highlighted that:
- Compounds were screened against multiple cancer cell lines.
- The most effective candidates exhibited significant selectivity towards cancerous cells over non-cancerous cells .
Clinical Implications
The potential for This compound as an anticancer agent suggests avenues for future clinical trials aimed at evaluating its efficacy and safety in human subjects.
Q & A
Q. How to design a structure-activity relationship (SAR) study for pyrazole-benzoic acid hybrids?
- Methodology :
- Synthesize analogs with varied substituents (e.g., replacing Br with Cl, nitro with amino).
- Test against a panel of biological targets (e.g., kinases, GPCRs).
- Apply multivariate analysis (e.g., PCA) to identify key physicochemical drivers (e.g., Hammett σ values) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
